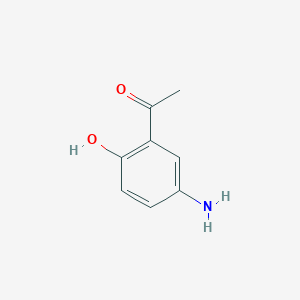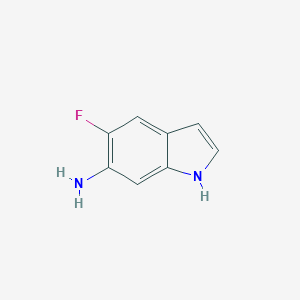
2-Styrylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL-104659 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CL-104659 typically involves a series of well-defined chemical reactions. One common method includes the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide as catalysts. This method is known for its efficiency and yields high-purity products under relatively mild conditions .
Industrial Production Methods
In industrial settings, the production of CL-104659 often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
CL-104659 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.
Reduction: This reaction involves the gain of electrons and a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of CL-104659 often involve common reagents such as sodium hydroxide, chlorine gas, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of CL-104659 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various chlorinated derivatives, while substitution reactions can yield a wide range of substituted compounds.
Applications De Recherche Scientifique
CL-104659 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of CL-104659 involves its interaction with specific molecular targets and pathways. This compound can act as an electron donor or acceptor, depending on the reaction conditions. Its reactivity is influenced by the presence of specific functional groups and the overall molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to CL-104659 include:
- Chlorine dioxide
- Chlorate
- Perchlorate
Uniqueness
What sets CL-104659 apart from these similar compounds is its unique combination of stability and reactivity. Unlike chlorine dioxide, which is highly reactive and unstable, CL-104659 offers a more controlled reactivity, making it suitable for a wider range of applications. Additionally, its ability to form stable complexes with various metals further enhances its versatility in scientific research .
Propriétés
Numéro CAS |
4765-58-6 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |
Clé InChI |
JDEJRLXMWUYMSS-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















